Thermal Decomposition Pathway and Final Oxide Stoichiometry: Pr Citrate vs. Pr Nitrate vs. Pr Oxalate
The thermal decomposition of praseodymium citrate proceeds via a distinct Pr₂O₂CO₃ oxycarbonate intermediate and yields the non‑stoichiometric sesquioxide PrO₁.₈₃₃ as the final product under air atmosphere, with major decomposition events occurring up to approximately 450 °C [1]. In contrast, praseodymium nitrate hexahydrate decomposes at a significantly lower onset temperature of ~100 °C and produces Pr₆O₁₁ (equivalent to PrO₁.₈₃₃ but via a different pathway) . Praseodymium oxalate decahydrate dehydrates in three steps (100, 150, and 380 °C), with the anhydrous oxalate decomposing at 445 °C to Pr₂O₂(CO₃) and requiring temperatures of 750–800 °C for complete conversion to the final oxide [2]. The citrate‑derived PrO₁.₈₃₃ formed at 500–700 °C exhibits BET surface areas of 17, 16, and 10 m²/g at 500, 600, and 700 °C, respectively, with corresponding crystallite sizes of 14, 17, and 30 nm [3].
| Evidence Dimension | Decomposition midpoint / final oxide stoichiometry / BET surface area |
|---|---|
| Target Compound Data | Pr citrate → PrO₁.₈₃₃ (via Pr₂O₂CO₃); major decomposition up to ~450 °C; surface area 17→10 m²/g (500→700 °C) |
| Comparator Or Baseline | Pr nitrate → Pr₆O₁₁ at ~100 °C onset; Pr oxalate → Pr₂O₂(CO₃) at 445 °C, complete oxide at 750–800 °C, surface area ~8 m²/g |
| Quantified Difference | Citrate decomposition temperature ~350 °C higher than nitrate onset; final oxide formation ~300 °C lower than oxalate; surface area of citrate‑derived oxide ~2× higher than oxalate‑derived |
| Conditions | TG‑DTA in air atmosphere; BET by N₂ adsorption; XRD phase identification |
Why This Matters
The intermediate oxycarbonate phase and moderate decomposition temperature of the citrate precursor enable better control over oxide crystallinity and surface area, which are critical for catalyst and electrode fabrication.
- [1] Popa, M.; Kakihana, M. Synthesis and Thermoanalytical Investigation of an Amorphous Praseodymium Citrate. J. Therm. Anal. Calorim. 2001, 65, 281–293. View Source
- [2] Hussein, G. A. M.; et al. Characterisation and activity of praseodymium oxide catalysts prepared in different gases from praseodymium oxalate hydrate. J. Chem. Soc., Faraday Trans. 1995, 91, 1385–1390. View Source
- [3] Abu‑Zied, B. M.; Soliman, S. A. Thermal decomposition of praseodymium acetate as a precursor of praseodymium oxide catalyst. Thermochim. Acta 2008, 470, 91–97. View Source
